molecular formula C11H12N+ B1227949 1,2-Dimethylisoquinolin-2-ium CAS No. 18241-43-5

1,2-Dimethylisoquinolin-2-ium

Cat. No. B1227949
CAS RN: 18241-43-5
M. Wt: 158.22 g/mol
InChI Key: AJUWFPYSMJNTEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-dimethylisoquinolin-2-ium is a member of isoquinolines.

Scientific Research Applications

Nonlinear Optical Properties

The nonlinear optical properties of 1,2-Dimethylisoquinolin-2-ium derivatives have been studied using Z-scan technique. These studies have shown that the materials exhibit promising characteristics for future optical device applications (Zidan, Arfan, & Allahham, 2016).

Chemical Synthesis and Catalysis

1,2-Dimethylisoquinolin-2-ium compounds have been used as catalysts in chemical synthesis, such as in the one-pot synthesis of hexahydroquinoline-3-carboxamide derivatives (Ehsanifar & Mokhtary, 2018).

Antifungal Activities

Synthesized 2-aryl-6,7-methylenedioxy-3,4-dihydroisoquinolin-2-ium bromides, derivatives of 1,2-Dimethylisoquinolin-2-ium, have exhibited significant antifungal activities. These compounds have shown potential for development as new antimicrobial agents (Yang et al., 2013).

Anticancer Agent Delivery

Isoquinoline derivatives, structurally related to 1,2-Dimethylisoquinolin-2-ium, have been used in cancer treatment. One study demonstrated the potential of an isoquinoline derivative for targeted delivery to tumor cells using transferrin-conjugated liposomes, highlighting its superior antitumor activity compared to non-targeted controls (Yang et al., 2015).

Organic Light-Emitting Diode (OLED)

Homoleptic cyclometalated iridium complexes with isoquinoline derivatives have been studied for their applications in OLED technology. These compounds exhibit highly efficient red phosphorescence, making them suitable for use in OLED devices (Tsuboyama et al., 2003).

properties

CAS RN

18241-43-5

Product Name

1,2-Dimethylisoquinolin-2-ium

Molecular Formula

C11H12N+

Molecular Weight

158.22 g/mol

IUPAC Name

1,2-dimethylisoquinolin-2-ium

InChI

InChI=1S/C11H12N/c1-9-11-6-4-3-5-10(11)7-8-12(9)2/h3-8H,1-2H3/q+1

InChI Key

AJUWFPYSMJNTEP-UHFFFAOYSA-N

SMILES

CC1=[N+](C=CC2=CC=CC=C12)C

Canonical SMILES

CC1=[N+](C=CC2=CC=CC=C12)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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